Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy-

Description

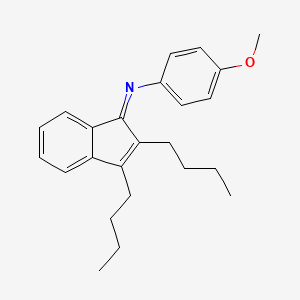

Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy- (hereafter referred to as the "target compound") is a Schiff base derivative featuring a substituted indenylidene backbone and a methoxy-substituted aniline moiety. The compound’s key structural features include:

- Indenylidene core: A bicyclic system with conjugated double bonds, stabilized by the 2,3-dibutyl substituents.

- Methoxy group: Electron-donating para-substitution on the benzenamine ring, influencing electronic and steric properties .

- Butyl substituents: Likely enhancing lipophilicity and steric bulk compared to simpler alkyl or halogenated analogs .

Properties

CAS No. |

731842-70-9 |

|---|---|

Molecular Formula |

C24H29NO |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

2,3-dibutyl-N-(4-methoxyphenyl)inden-1-imine |

InChI |

InChI=1S/C24H29NO/c1-4-6-10-20-21-12-8-9-13-23(21)24(22(20)11-7-5-2)25-18-14-16-19(26-3)17-15-18/h8-9,12-17H,4-7,10-11H2,1-3H3 |

InChI Key |

UIDKBEOSQSLXIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=NC2=CC=C(C=C2)OC)C3=CC=CC=C31)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy- typically involves the condensation of 2,3-dibutyl-1H-indene-1-one with 4-methoxybenzenamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the imine group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, with reagents such as halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

Substitution: Halogens, nitrating agents, alkylating agents, solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Amines, reduced aromatic compounds.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites, leading to various biological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- The target compound’s dibutyl-substituted indenylidene distinguishes it from analogs with simpler substituents (e.g., fluorine in or carbonyl groups in ). This likely increases steric hindrance and lipophilicity, impacting solubility and reactivity.

- The 4-methoxy group is a common feature across analogs, contributing to resonance stabilization and directing electrophilic substitution .

Characterization:

Thermodynamic and Reactivity Trends

- Electron-Donating Effects : The 4-methoxy group in the target compound and analogs (e.g., ) increases electron density on the aromatic ring, facilitating electrophilic aromatic substitution but reducing oxidative stability.

- Steric Effects : The dibutyl groups in the target compound may hinder nucleophilic attack at the imine bond compared to less-substituted analogs like .

Table 2: Reactivity Comparison

Biological Activity

Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy- (CAS Number: 731842-70-9) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy- is . The structure features an indene moiety substituted with dibutyl groups and a methoxy group on the aromatic ring. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related indene derivatives have demonstrated their efficacy against various bacterial strains, suggesting that Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy- may also possess antimicrobial effects.

Anti-inflammatory Effects

In vitro studies indicate that some derivatives of benzenamine show anti-inflammatory activity. The presence of the methoxy group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines. Further research is needed to confirm these effects specifically for Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy-.

Cytotoxicity Studies

Preliminary cytotoxicity assays have been conducted on compounds structurally related to Benzenamine, N-(2,3-dibutyl-1H-inden-1-ylidene)-4-methoxy-. These studies often utilize various cancer cell lines to evaluate the compound's potential as an anticancer agent. Results have indicated promising cytotoxic effects in certain cell lines.

Case Studies

- Study on Indole Derivatives : A study investigated a series of indole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that structural modifications significantly influenced biological activity, which may also apply to Benzenamine derivatives .

- Antimicrobial Evaluation : Another case study evaluated the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results showed that specific substitutions on the benzene ring enhanced activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.